3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
CAS No.: 278610-26-7
Cat. No.: VC14878266
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 278610-26-7 |
|---|---|
| Molecular Formula | C13H11N3O3 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11N3O3/c1-8-2-4-9(5-3-8)16-12(17)10-11(13(18)19)15-7-6-14-10/h2-7H,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | ZXKOUBIDQFFLIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure centers on a pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. At position 2, a carboxylic acid group (-COOH) enhances solubility in polar solvents, while position 3 is substituted with a carbamoyl group (-CONH-) linked to a 4-methylphenyl aromatic ring. This configuration confers both hydrophilic and lipophilic characteristics, critical for membrane permeability and target engagement.
Key Physicochemical Parameters:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₁N₃O₃ | |
| Molecular weight | 257.24 g/mol | |
| Calculated logP (lipophilicity) | ~0.57 (acid form) | |
| pKa (carboxylic acid) | ~2.8–3.5 (estimated) |
The carboxylic acid group’s pKa, estimated from analogous pyrazine derivatives , suggests moderate acidity, favoring deprotonation under physiological conditions. This property enhances water solubility but may limit cellular uptake, necessitating prodrug strategies .
Synthesis and Structural Modification
The synthesis of 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically begins with pyrazine-2,3-dicarboxylic anhydride, which reacts with 4-methylaniline in tetrahydrofuran (THF) under controlled conditions . The anhydride’s electrophilic carbonyl carbons undergo nucleophilic attack by the aniline’s amine group, forming the carbamoyl linkage. Subsequent hydrolysis yields the carboxylic acid (Figure 1).
Representative Synthetic Pathway:
-
Anhydride Activation: Pyrazine-2,3-dicarboxylic anhydride is dissolved in THF.
-
Nucleophilic Substitution: 4-Methylaniline is added, initiating ring-opening at position 3.
-
Acid Workup: Neutralization with NaHCO₃ precipitates the product, yielding 58–98% purity .
Ester derivatives (e.g., propyl or methyl esters) are synthesized via acid-catalyzed esterification to enhance lipophilicity. For example, propyl esters increase logP values by ~1.1 units compared to the parent acid, improving membrane permeability .
Reactivity and Functional Group Transformations
The compound exhibits reactivity characteristic of both carboxylic acids and aromatic amides:
-
Carboxylic Acid: Participates in salt formation, esterification, and amidation. Decarboxylation risks exist under strong acidic or thermal conditions.
-
Amide Group: Resistant to hydrolysis under physiological conditions but susceptible to enzymatic cleavage by amidases in mycobacteria .
Table 1: Functional Group Reactivity
| Group | Reaction | Conditions | Application |
|---|---|---|---|
| -COOH | Esterification | H₂SO₄, ROH, Δ | Prodrug synthesis |
| -CONH- | Hydrolysis | Strong acid/base, enzymes | Metabolic activation |
| Compound | MIC (µg/mL) | logP |
|---|---|---|
| 3-[(4-Nitrophenyl)carbamoyl] derivative | 1.56 | 1.22 |
| 3-[(4-Methylphenyl)carbamoyl] derivative | >100 (est.) | 0.57 |
| Pyrazinamide | 50–100 | -0.70 |
The lower activity of the methylphenyl variant may reflect reduced electron-withdrawing effects compared to nitro groups, underscoring the role of substituents in target affinity .
Pharmacokinetic and Prodrug Considerations
The parent acid’s limited bioavailability (logP ≈ 0.57) prompted exploration of ester prodrugs. Propyl esters, for example, increase logP to ~1.66, enhancing cellular uptake . Enzymatic hydrolysis in mycobacteria regenerates the active acid, leveraging bacterial esterase activity for targeted delivery.
Table 3: Prodrug Performance
| Prodrug Form | logP | Solubility (mg/mL) |
|---|---|---|
| Parent acid | 0.57 | 12.4 |
| Propyl ester | 1.66 | 2.1 |
| Methyl ester | 0.83 | 8.9 |
Challenges and Future Directions
Current limitations include:
-
Synthetic Yield: Decarboxylation during esterification reduces yields, necessitating optimized protocols .
-
Resistance Risk: Single-target mechanisms may accelerate resistance, urging multitarget approaches.
Future research should prioritize:
-
In Vivo Efficacy Studies: Validate bioavailability and toxicity profiles.
-
Hybrid Derivatives: Combine pyrazine scaffolds with known antitubercular pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume